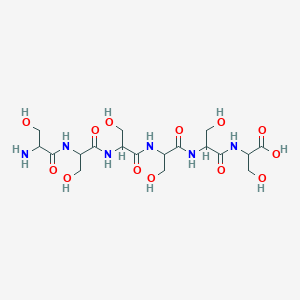
Potassium (2-carboxyphenyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (2-carboxyphenyl)trifluoroborate is an organoboron compound that contains an anion with the general formula [RBF₃]⁻. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability and versatility in various chemical reactions. These compounds are often used as alternatives to boronic acids, boronate esters, and organoboranes, particularly in Suzuki-Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium (2-carboxyphenyl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride (K[HF₂]). The general reaction involves the conversion of boronic acids (RB(OH)₂) to trifluoroborate salts (K[RBF₃]) . This method is advantageous due to its simplicity and the stability of the resulting trifluoroborate salts.
Industrial Production Methods: Industrial production of potassium organotrifluoroborates typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing crystallization techniques for purification .
Análisis De Reacciones Químicas
Types of Reactions: Potassium (2-carboxyphenyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Coupling Reactions: Particularly Suzuki-Miyaura coupling, where the compound acts as a nucleophilic partner.
Common Reagents and Conditions:
Substitution Reactions: Typically involve electrophiles and can proceed without transition-metal catalysts.
Coupling Reactions: Often catalyzed by metals such as palladium, nickel, or copper.
Major Products Formed: The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura coupling, for example, the product is typically a biaryl compound .
Aplicaciones Científicas De Investigación
Potassium (2-carboxyphenyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions, particularly in forming carbon-carbon bonds.
Medicine: Research into its use in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mecanismo De Acción
The mechanism by which potassium (2-carboxyphenyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic reagent. In Suzuki-Miyaura coupling, the compound hydrolyzes to the corresponding boronic acid in situ, which then participates in the coupling reaction . This process involves the formation of a carbon-boron bond, followed by transmetalation and reductive elimination steps .
Comparación Con Compuestos Similares
- Boronic Acids (RB(OH)₂)
- Boronate Esters (RB(OR’)₂)
- Organoboranes (R₃B)
Comparison: Potassium (2-carboxyphenyl)trifluoroborate offers several advantages over these similar compounds:
- Stability: It is more stable to air and moisture compared to boronic acids and boronate esters .
- Ease of Handling: The compound is easier to handle and purify, making it more convenient for use in various reactions .
- Versatility: It can be used in a wider range of reactions, including those that require strong oxidative conditions .
Propiedades
Fórmula molecular |
C7H5BF3KO2 |
|---|---|
Peso molecular |
228.02 g/mol |
Nombre IUPAC |
potassium;(2-carboxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H5BF3O2.K/c9-8(10,11)6-4-2-1-3-5(6)7(12)13;/h1-4H,(H,12,13);/q-1;+1 |
Clave InChI |
CMCWKPOZRPDVCE-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC=CC=C1C(=O)O)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-(tert-Butyl) 1-ethyl 8-amino-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B15278277.png)



